lipid A

Inflammasome IL-1β processing TLR4 signaling bias

Diphosphoryl lipid A is the full-spectrum TLR4 agonist that activates both MyD88-dependent and TRIF-dependent pathways, driving robust inflammatory cytokine production and caspase-1-mediated IL-1β maturation. Unlike TRIF-biased monophosphoryl lipid A (MPLA) or synthetic GLA, diphosphoryl lipid A is essential for studies requiring complete TLR4 signaling. Select this compound when your research demands the full endotoxic principle—not a biased analogue. Verify phosphorylation state and acylation pattern before ordering to ensure reproducible immunological outcomes.

Molecular Formula C94H178N2O25P2
Molecular Weight 1798.4 g/mol
Cat. No. B1241430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelipid A
SynonymsLipid A
Molecular FormulaC94H178N2O25P2
Molecular Weight1798.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1
InChIKeyGZQKNULLWNGMCW-PWQABINMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipid A in Vaccine Adjuvant Development and TLR4 Agonist Research: A Comparative Procurement Guide


Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacterial outer membranes and serves as the principal immunostimulatory moiety recognized by the Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) complex [1]. This glucosamine-based phospholipid typically consists of a β(1→6)-linked D-glucosamine disaccharide backbone, phosphorylated at the 1- and 4′-positions, and acylated with 4–7 fatty acyl chains [2]. Lipid A engagement of TLR4/MD-2 initiates innate immune signaling cascades that drive inflammatory cytokine production and adaptive immune priming, making it both a critical endotoxic principle and a foundational scaffold for adjuvant development [3].

Why Lipid A Cannot Be Interchanged with MPL or Other TLR4 Agonists in Research and Formulation


Lipid A, monophosphoryl lipid A (MPL), and synthetic glucopyranosyl lipid adjuvants (GLA) all engage TLR4/MD-2, yet their signaling outcomes diverge fundamentally at the molecular level, precluding generic substitution. Diphosphoryl lipid A (the parent molecule) activates both MyD88-dependent and TRIF-dependent pathways robustly, driving full-spectrum pro-inflammatory cytokine production and caspase-1-mediated IL-1β maturation [1]. In contrast, monophosphoryl lipid A (MPLA) exhibits TRIF-biased signaling with attenuated MyD88-associated gene expression and markedly reduced NLRP3 inflammasome priming [2]. Synthetic hexaacylated GLA demonstrates higher molar potency than heterogeneous biological MPL on human dendritic cells [3]. Moreover, species-specific TLR4/MD-2 recognition—illustrated by lipid A variants from Escherichia coli versus Salmonella minnesota exhibiting divergent acyl chain packing behavior [4]—means that procurement decisions based solely on TLR4 agonist classification without specification of phosphorylation state, acylation pattern, or synthetic origin risk irreproducible immunological outcomes.

Quantitative Differentiation of Lipid A: Head-to-Head Evidence Against Key Comparators


Lipid A (Diphosphoryl) vs. MPLA: Differential Caspase-1 Activation and IL-1β Maturation

Lipid A (diphosphoryl form) activates caspase-1 and drives mature IL-1β secretion, whereas monophosphoryl lipid A (MPLA) fails to activate caspase-1 and produces negligible IL-1β despite inducing comparable pro-IL-1β mRNA and TNF-α levels. This differential caspase-1 activation represents a fundamental signaling bifurcation with direct implications for inflammatory toxicity [1].

Inflammasome IL-1β processing TLR4 signaling bias Endotoxicity

Lipid A vs. MPLA: Comparative Transcriptomic Profiling in Human Whole Blood

In a direct head-to-head microarray analysis of human whole blood stimulated with LPS (lipid A-containing) versus MPLA, LPS more potently induced pro-inflammatory cytokine and inflammasome-linked transcripts, whereas only the macrophage-regulating chemokine CCL7 was preferentially up-regulated by MPLA. Both ligands induced largely overlapping transcriptional programs but differed quantitatively in inflammatory gene induction strength [1].

Transcriptomics Cytokine induction Human immunology Inflammasome

Lipid A vs. Re595 LA vs. Re595 MPLA: Differential Cytokine Induction in Murine Macrophages

In a direct comparison using RAW 264.7 murine macrophages stimulated with Salmonella minnesota Re595 LPS, its isolated lipid A (Re595 LA), and its monophosphoryl derivative (Re595 MPLA), nitric oxide (NO) and IL-6 induction followed the potency order LPS = LA > MPLA. TNF-α induction was comparable across all three preparations at the tested concentration [1].

Nitric oxide TNF-α IL-6 Macrophage activation

Synthetic GLA vs. Heterogeneous Biological MPL: Molar Potency Comparison on Human Dendritic Cells

Synthetic hexaacylated glucopyranosyl lipid adjuvant (GLA) demonstrated overall greater potency on a molar basis compared to heterogeneous, naturally derived MPL when tested on human dendritic cells and peripheral blood mononuclear cells. Both compounds exhibited similar immunomodulatory profiles on murine DCs, but the synthetic GLA showed enhanced activity in human systems [1].

Synthetic adjuvant Dendritic cell maturation Potency comparison GLA

E. coli vs. S. minnesota Lipid A: Conformational Divergence and Supramolecular Polymorphism

Comparative X-ray diffraction and FTIR analysis revealed that synthetic Escherichia coli-type lipid A (compound 506) is essentially conformationally identical to its natural counterpart, forming a bilayered phase with ordered β-type fatty acyl chain packing. In contrast, the synthetic hepta-acyl Salmonella minnesota lipid A (compound 516) exhibited a distinct fatty acyl chain packing arrangement different from the hexagonal packing observed for all other compounds in the same structural class [1].

Lipid A polymorphism X-ray diffraction Acyl chain packing Bacterial source variation

BECC470s Synthetic Monophosphoryl Lipid A: LAL-Negative Yet TLR4-Active Profile

The chemically synthesized monophosphoryl lipid A analogue BECC470s, unlike its bis-phosphorylated counterpart BECC438s and biologically derived versions, displayed a nearly baseline signal in the Limulus amebocyte lysate (LAL) endotoxin detection system while retaining confirmed TLR4 agonistic activity in both human and mouse cell-based systems [1]. This decoupling of LAL reactivity from TLR4 agonism is a unique property not observed in natural diphosphoryl lipid A or heterogeneous MPL preparations.

Endotoxin detection LAL assay Synthetic TLR4 agonist BECC platform

Evidence-Based Application Scenarios for Lipid A and Its Differentiated Analogs


Vaccine Adjuvant Development Requiring TRIF-Biased Signaling with Reduced Inflammasome Activation

For subunit and conjugate vaccine formulations where potent adaptive immune priming is required without excessive pro-inflammatory toxicity, monophosphoryl lipid A (MPLA) or synthetic monophosphoryl analogues should be prioritized over diphosphoryl lipid A. As demonstrated in direct head-to-head comparisons, MPLA fails to activate caspase-1 and produces negligible mature IL-1β despite maintaining TNF-α induction and TRIF-dependent gene expression [1]. This signaling bias translates clinically: MPLA is the TLR4 agonist component in FDA/EMA-approved vaccines Cervarix® (HPV) and Shingrix® (herpes zoster) [2].

Human Dendritic Cell Activation and Potency-Sensitive Immunoassays Requiring Defined Synthetic Composition

For in vitro human immunology studies requiring reproducible, batch-consistent TLR4 stimulation with enhanced molar potency, synthetic hexaacylated glucopyranosyl lipid adjuvant (GLA) should be selected over heterogeneous biological MPL. Direct comparative evidence demonstrates that synthetic GLA exhibits greater potency on a molar basis than MPL on human dendritic cells and PBMCs, while providing chemically defined composition that eliminates lot-to-lot variability [3].

Structural Biology and Biophysical Studies of TLR4/MD-2 Ligand Recognition

For cryo-EM structural determination, molecular docking studies, or biophysical characterization of TLR4/MD-2-ligand interactions, the choice of lipid A species significantly impacts results. Direct X-ray diffraction evidence confirms that E. coli-type lipid A (compound 506) adopts a bilayered phase with ordered β-type acyl chain packing, whereas S. minnesota hepta-acyl lipid A exhibits distinct non-hexagonal packing [4]. Cryo-EM structures of synthetic lipid A mimetics further reveal ligand-specific binding modes essential for species-independent TLR4 activation [5].

GMP Manufacturing and Formulation Requiring LAL-Negative TLR4 Agonists

For clinical-stage vaccine and immunotherapeutic manufacturing where endotoxin contamination monitoring is critical, synthetic monophosphoryl lipid A analogues such as BECC470s offer a unique advantage. This compound displays a nearly baseline LAL signal while retaining confirmed human and mouse TLR4 agonism, decoupling the typical correlation between LAL reactivity and biological activity observed with natural diphosphoryl lipid A and biological MPL [6]. This property simplifies quality control and reduces endotoxin carryover concerns in GMP production environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

73 linked technical documents
Explore Hub


Quote Request

Request a Quote for lipid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.